molecular formula C15H10BrCl2N3 B7726479 3-(4-bromophenyl)-5-(dichloromethyl)-1-phenyl-1H-1,2,4-triazole

3-(4-bromophenyl)-5-(dichloromethyl)-1-phenyl-1H-1,2,4-triazole

Cat. No.: B7726479
M. Wt: 383.1 g/mol
InChI Key: RZCIPRFFIQHXDL-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(dichloromethyl)-1-phenyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with bromophenyl, dichloromethyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(dichloromethyl)-1-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with dichloromethyl methyl ether in the presence of a base to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(dichloromethyl)-1-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The dichloromethyl group can be oxidized or reduced under appropriate conditions.

    Cyclization and Ring-Opening: The triazole ring can participate in cyclization or ring-opening reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products with oxidized dichloromethyl groups, such as carboxylic acids.

    Reduction: Products with reduced dichloromethyl groups, such as methyl groups.

Scientific Research Applications

3-(4-bromophenyl)-5-(dichloromethyl)-1-phenyl-1H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(dichloromethyl)-1-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromophenyl 4-bromobenzoate
  • 4-bromophenylacetic acid
  • 4-bromophenyl 4-nitrobenzoate

Uniqueness

3-(4-bromophenyl)-5-(dichloromethyl)-1-phenyl-1H-1,2,4-triazole is unique due to its combination of substituents on the triazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(4-bromophenyl)-5-(dichloromethyl)-1-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrCl2N3/c16-11-8-6-10(7-9-11)14-19-15(13(17)18)21(20-14)12-4-2-1-3-5-12/h1-9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCIPRFFIQHXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=C(C=C3)Br)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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